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Compound of Interest

Compound Name: Bosutinib methanoate

Cat. No.: B15173034 Get Quote

Introduction

Bosutinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia

(CML).[1][2] Accurate and reliable quantification of Bosutinib in bulk drug substance,

pharmaceutical formulations, and biological matrices is crucial for quality control,

pharmacokinetic studies, and therapeutic drug monitoring. This application note details a robust

High-Performance Liquid Chromatography (HPLC) method for the quantification of Bosutinib.

While the methods described in the literature primarily focus on Bosutinib or its hydrate form,

they are directly applicable to Bosutinib methanoate. The methanoate salt dissociates in the

sample diluent, and the resulting Bosutinib molecule is quantified by the reverse-phase HPLC

method. A molecular weight correction may be necessary when preparing standard solutions

from the salt form.

Principle
This method employs reverse-phase HPLC with UV detection to separate and quantify

Bosutinib. The separation is achieved on a C18 column with a mobile phase consisting of a

mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The

concentration of Bosutinib is determined by comparing the peak area of the analyte in the

sample to that of a standard of known concentration.

Application
This method is suitable for the following applications:
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Assay of Bosutinib methanoate in bulk drug substance.

Quantification of Bosutinib in pharmaceutical dosage forms (e.g., tablets).

Determination of Bosutinib concentration in human plasma for therapeutic drug monitoring.

Quantitative Data Summary
The following tables summarize typical performance characteristics of HPLC methods for

Bosutinib quantification as reported in the scientific literature.

Table 1: Chromatographic Conditions and Performance

Parameter
Method 1
(Bulk/Dosage
Form)[1]

Method 2
(Bulk/Dosage
Form)[3]

Method 3 (Human
Plasma)[4]

Column
Primesil C18 (250 x

4.6 mm, 5 µm)

C18 (250 x 4.6 mm, 5

µm)

CAPCELL PAK C18

MG II (250 x 4.6 mm)

Mobile Phase

Methanol: 10 mM

Sodium Phosphate

Buffer (pH 6.5) (85:15

v/v)

Acetonitrile: Methanol:

Water (80:5:15 v/v/v)

0.5% KH2PO4 (pH

3.5): Acetonitrile:

Methanol (55:25:20

v/v/v)

Flow Rate 0.7 mL/min 1.0 mL/min 1.0 mL/min[4]

Detection Wavelength 266 nm 246 nm 265 nm

Retention Time 7.433 min 5.63 min ~15 min

Linearity Range 10-50 µg/mL 20-100 µg/mL 25-1500 ng/mL

Correlation Coefficient

(r²)
0.998 0.999 0.9996

Limit of Detection

(LOD)
0.297 µg/mL Not Reported 20 ng/mL

Limit of Quantification

(LOQ)
0.901 µg/mL Not Reported 25 ng/mL
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Table 2: Method Validation Summary

Parameter
Method 1
(Bulk/Dosage
Form)[1]

Method 2
(Bulk/Dosage
Form)[2]

Method 3 (Human
Plasma)[4]

Intra-day Precision

(%RSD)
0.199 - 1.21 0.54 - 1.27 1.11 - 6.04

Inter-day Precision

(%RSD)
0.197 - 0.66 Not Reported < 8.7%

Accuracy (%

Recovery)
Not Reported 99.37 - 101.25

84.36 - 85.82

(Extraction Recovery)

Experimental Protocols
Protocol 1: Quantification of Bosutinib in Bulk Drug
Substance
This protocol is based on a method for the analysis of Bosutinib in its bulk form.[1]

1. Equipment and Reagents

High-Performance Liquid Chromatograph (HPLC) with UV detector

Primesil C18 column (250 x 4.6 mm, 5 µm)

Analytical balance

Volumetric flasks and pipettes

Sonicator

0.45 µm membrane filters

Bosutinib methanoate reference standard

Methanol (HPLC grade)
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Sodium Phosphate Monobasic (analytical grade)

Water (HPLC grade)

2. Preparation of Solutions

Mobile Phase: Prepare a 10 mM Sodium Phosphate buffer by dissolving the appropriate

amount of sodium phosphate monobasic in HPLC grade water and adjust the pH to 6.5. Mix

methanol and the buffer in a ratio of 85:15 (v/v). Filter through a 0.45 µm membrane filter

and degas before use.

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of Bosutinib
methanoate reference standard and transfer to a 10 mL volumetric flask. Dissolve in and

dilute to volume with methanol.[1]

Working Standard Solutions: Prepare a series of working standard solutions in the

concentration range of 10-50 µg/mL by diluting the standard stock solution with the mobile

phase.[1]

3. Chromatographic Conditions

Column: Primesil C18 (250 x 4.6 mm, 5 µm)

Mobile Phase: Methanol: 10 mM Sodium Phosphate Buffer (pH 6.5) (85:15 v/v)

Flow Rate: 0.7 mL/min[1]

Injection Volume: 20 µL

Column Temperature: Ambient

Detection Wavelength: 266 nm[1]

4. Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

Inject 20 µL of each working standard solution and record the chromatograms.
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Construct a calibration curve by plotting the peak area against the concentration of

Bosutinib.

For the assay of the bulk drug, accurately weigh about 10 mg of the Bosutinib methanoate
sample, dissolve in and dilute to 10 mL with methanol to get a concentration of 1000 µg/mL.

Further dilute with the mobile phase to obtain a concentration within the calibration range.

Inject the sample solution, record the peak area, and determine the concentration of

Bosutinib from the calibration curve.

Protocol 2: Quantification of Bosutinib in
Pharmaceutical Tablets
This protocol provides a method for the analysis of Bosutinib in tablet dosage forms.

1. Equipment and Reagents

Same as Protocol 1

Bosutinib tablets

2. Preparation of Solutions

Mobile Phase and Standard Solutions: Prepare as described in Protocol 1.

Sample Preparation:

Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a portion of the powder equivalent to 10 mg of Bosutinib and transfer it

to a 100 mL volumetric flask.[3]

Add about 70 mL of acetonitrile and sonicate for 15 minutes to dissolve the drug.[3]

Dilute to volume with acetonitrile and mix well.

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
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Further dilute the filtrate with the mobile phase to obtain a final concentration within the

linear range of the method.

3. Chromatographic Conditions

Use the same chromatographic conditions as in Protocol 1.

4. Procedure

Follow the procedure outlined in Protocol 1.

Inject the prepared sample solution and determine the concentration of Bosutinib.

Calculate the amount of Bosutinib per tablet.

Protocol 3: Quantification of Bosutinib in Human Plasma
This protocol is for the determination of Bosutinib in human plasma samples.[4]

1. Equipment and Reagents

HPLC system with UV detector

CAPCELL PAK C18 MG II column (250 x 4.6 mm)

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 1 mL, 30 mg)

SPE manifold

Nitrogen evaporator

Centrifuge

Vortex mixer

Bosutinib and Imatinib (internal standard) reference standards

Methanol, Acetonitrile (HPLC grade)
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Potassium Dihydrogen Phosphate (KH2PO4) (analytical grade)

Human plasma (drug-free)

2. Preparation of Solutions

Mobile Phase: Prepare a solution of 0.5% KH2PO4 in water and adjust the pH to 3.5. Mix

this buffer with acetonitrile and methanol in a ratio of 55:25:20 (v/v/v). Filter and degas.[4]

Standard Stock Solutions (1 mg/mL): Prepare stock solutions of Bosutinib and Imatinib (IS)

in methanol.[4]

Working Standard and QC Samples: Prepare working standard solutions of Bosutinib in the

range of 25-1500 ng/mL by serial dilution of the stock solution with methanol.[4] Spike drug-

free human plasma with these solutions to prepare calibration standards and quality control

(QC) samples.

3. Sample Preparation (Solid-Phase Extraction)

Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

To 100 µL of plasma sample, add the internal standard (Imatinib).

Load the mixture onto the conditioned SPE cartridge.

Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 60% methanol in water.[4]

Elute the analyte with 100% methanol.

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[4]

Reconstitute the residue in 50 µL of methanol, vortex, and then add 50 µL of the mobile

phase and vortex again.[4]

4. Chromatographic Conditions

Column: CAPCELL PAK C18 MG II (250 x 4.6 mm)
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Mobile Phase: 0.5% KH2PO4 (pH 3.5): Acetonitrile: Methanol (55:25:20 v/v/v)

Flow Rate: 1.0 mL/min

Injection Volume: 50 µL

Detection Wavelength: 265 nm

5. Procedure

Equilibrate the HPLC system.

Inject the reconstituted sample extract.

Record the chromatograms and calculate the peak area ratio of Bosutinib to the internal

standard.

Construct a calibration curve by plotting the peak area ratio against the concentration.

Determine the concentration of Bosutinib in the plasma samples from the calibration curve.
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Caption: Workflow for the quantification of Bosutinib using HPLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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